molecular formula C8H11NO3 B13317759 3-Amino-3-(2-methylfuran-3-yl)propanoic acid

3-Amino-3-(2-methylfuran-3-yl)propanoic acid

Cat. No.: B13317759
M. Wt: 169.18 g/mol
InChI Key: QGJZUUKYGXYJIZ-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methylfuran-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a furan ring substituted with a methyl group at the 2-position and an amino group at the 3-position, attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-methylfuran-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(2-methylfuran-3-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method provides a high yield of the desired product while minimizing unwanted side reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(2-methylfuran-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The methyl group on the furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of furanones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Amino-3-(2-methylfuran-3-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methylfuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate enzyme activities and influence biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Amino-3-(5-methylfuran-2-yl)propanoic acid
  • 3-Amino-3-(2-nitrophenyl)propanoic acid
  • 3-(2-Furyl)propionic acid

Comparison: 3-Amino-3-(2-methylfuran-3-yl)propanoic acid is unique due to the specific positioning of the methyl group on the furan ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable subject for further research .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-amino-3-(2-methylfuran-3-yl)propanoic acid

InChI

InChI=1S/C8H11NO3/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11)

InChI Key

QGJZUUKYGXYJIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(CC(=O)O)N

Origin of Product

United States

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